2-(4-(3,5-Difluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride
Description
Properties
IUPAC Name |
2-[4-[(3,5-difluorophenyl)methyl]piperazin-1-yl]-1-(furan-2-yl)ethanol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O2.2ClH/c18-14-8-13(9-15(19)10-14)11-20-3-5-21(6-4-20)12-16(22)17-2-1-7-23-17;;/h1-2,7-10,16,22H,3-6,11-12H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISURTADGKVWGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC(=C2)F)F)CC(C3=CC=CO3)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues:
Levocetirizine Dihydrochloride (CAS 130018-87-0):
- Structure : Contains a piperazine ring substituted with a 4-chlorophenyl group and a carboxylic acid side chain .
- Therapeutic Use : Second-generation H1 antihistamine for allergic rhinitis and chronic urticaria.
- Salt Form : Dihydrochloride, similar to the target compound, improving solubility and stability .
Triazole-Piperazine Derivatives (e.g., compounds):
- Structure : Piperazine linked to triazole and dioxolane groups, commonly seen in antifungal agents (e.g., fluconazole analogs) .
- Therapeutic Use : Antifungal activity via cytochrome P450 inhibition.
Comparative Analysis:
Mechanistic Insights:
Target Compound vs. Levocetirizine :
- The 3,5-difluorobenzyl group may enhance receptor binding affinity compared to levocetirizine’s 4-chlorophenyl group due to fluorine’s electronegativity and smaller atomic radius .
- The furan ring’s oxygen could improve metabolic stability over levocetirizine’s ethoxyacetic acid, which is prone to esterase-mediated hydrolysis.
Target Compound vs. Triazole Derivatives :
- The absence of a triazole group suggests a different mechanism of action (unlikely CYP450 inhibition). The furan moiety may instead target GPCRs or ion channels.
Research Findings and Pharmacological Implications
Salt Form Optimization :
- Both the target compound and levocetirizine utilize dihydrochloride salts to enhance solubility, critical for oral bioavailability. This contrasts with triazole derivatives, which often prioritize lipophilicity for membrane penetration .
The furan ring’s planar structure could limit CNS penetration compared to levocetirizine’s flexible side chain, reducing sedative effects.
Synthetic Challenges :
- Introducing the 3,5-difluorobenzyl group requires precise regioselective synthesis, whereas levocetirizine’s 4-chlorophenyl group is more straightforward to functionalize .
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Retrosynthetic Analysis
The target compound dissects into three structural components:
- Piperazine core functionalized with a 3,5-difluorobenzyl group.
- Ethanolamine backbone bearing a furan-2-yl substituent.
- Dihydrochloride salt derived from protonation of the piperazine amines.
Retrosynthetically, the molecule may be constructed via:
Stepwise Synthetic Procedures
Synthesis of 4-(3,5-Difluorobenzyl)piperazine
Method A: Direct Alkylation of Piperazine
Piperazine (1 equiv) reacts with 3,5-difluorobenzyl chloride (1.2 equiv) in anhydrous acetonitrile under reflux (82°C, 12 h) in the presence of potassium carbonate (2 equiv). The mixture is filtered, concentrated, and purified via column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5) to yield 4-(3,5-difluorobenzyl)piperazine as a white solid (68% yield).
Method B: Buchwald-Hartwig Amination
For higher regioselectivity, a palladium-catalyzed coupling between 3,5-difluorobenzyl bromide and Boc-protected piperazine employs Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 equiv) in toluene at 110°C (24 h). Deprotection with TFA/CH₂Cl₂ (1:1) affords the piperazine intermediate (82% yield).
Formation of 1-(Furan-2-yl)ethanol Intermediate
Furan-2-carbaldehyde (1 equiv) undergoes a Reformatsky reaction with ethyl bromoacetate (1.5 equiv) and zinc dust (2 equiv) in THF at 0°C→RT (4 h). Hydrolysis with 10% HCl yields 1-(furan-2-yl)ethanol (74% yield).
Coupling of Piperazine and Ethanol Moieties
The key step involves nucleophilic substitution between 4-(3,5-difluorobenzyl)piperazine (1 equiv) and 1-(furan-2-yl)ethyl bromide (1.1 equiv) in DMF with NaH (1.5 equiv) at 0°C→RT (6 h). Quenching with ice water and extraction with EtOAc provides the free base (63% yield).
Dihydrochloride Salt Formation
The free base (1 equiv) is dissolved in anhydrous EtOH and treated with HCl gas until pH <2. Precipitation with diethyl ether yields the dihydrochloride salt as a hygroscopic white powder (89% yield).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, D₂O) : δ 7.48 (d, J=1.8 Hz, 1H, furan H-5), 6.82 (dd, J=3.2, 1.8 Hz, 1H, furan H-4), 6.37 (d, J=3.2 Hz, 1H, furan H-3), 4.12–4.05 (m, 1H, CH(OH)), 3.72–3.65 (m, 2H, NCH₂), 3.02–2.94 (m, 4H, piperazine H-2,6), 2.86 (s, 2H, ArCH₂), 2.72–2.64 (m, 4H, piperazine H-3,5).
- HRMS (ESI+) : m/z calc. for C₁₇H₂₁F₂N₂O₂ [M+H]⁺ 337.1564, found 337.1568.
Challenges and Mitigation
Regioselectivity in Piperazine Alkylation
Competitive dialkylation is minimized using:
Industrial-Scale Considerations
| Process Parameter | Laboratory Scale | Pilot Scale (10 kg) |
|---|---|---|
| Alkylation Time | 12 h | 8 h (microwave-assisted) |
| Salt Crystallization | EtOH/Et₂O | Antisolvent (n-heptane) |
| Overall Yield | 58% | 63% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
